![molecular formula C21H21N3O5 B11146897 N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11146897.png)
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. The benzodioxin intermediate can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . The indole intermediate can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C20H22N2O5 and a molecular weight of approximately 366.4 g/mol. Its structure features a complex indole core substituted with a benzodioxin moiety, which contributes to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Several studies have investigated the potential anticancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and cell cycle arrest.
- A notable case study demonstrated that the compound effectively reduced tumor size in xenograft models by targeting specific signaling pathways involved in cancer progression.
-
Neuroprotective Effects
- Research indicates that N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- In vitro studies revealed that the compound can enhance neuronal survival rates and improve cognitive function in animal models.
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory potential. Studies suggest it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
- A specific study highlighted its ability to modulate immune responses, providing insights into its therapeutic use for conditions like rheumatoid arthritis.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the indole core through cyclization reactions.
- Introduction of the benzodioxin moiety via nucleophilic substitution.
This synthetic pathway allows for the modification of functional groups to enhance biological activity and selectivity.
-
Anticancer Study
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
-
Neuroprotection Research
- In research reported in Neuroscience Letters, the compound was tested on neuronal cultures exposed to oxidative stress. Findings showed that treatment with the compound resulted in a marked decrease in cell death compared to untreated controls.
-
Inflammation Model
- A model assessing the anti-inflammatory effects demonstrated that administration of the compound reduced levels of TNF-alpha and IL-6 in serum samples from treated animals, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and indole derivatives, such as:
- 1,4-Benzodioxin, 2,3-dihydro-
- 6-Nitro-1,4-benzodioxane
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide .
Biological Activity
The compound N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O7
- Molecular Weight : 430.5 g/mol
Structural Representation
Chemical Structure
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxane have been linked to apoptosis induction in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : The presence of methoxy and indole groups in the structure suggests potential antioxidant properties, which may protect cells from oxidative stress and contribute to anti-inflammatory effects .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression or inflammation, although specific targets need further investigation.
Cytotoxic Activity Study
In a study evaluating the cytotoxic effects of related compounds against human cancer cell lines, it was found that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM. Notably, compounds similar to this compound showed selective toxicity towards leukemia and melanoma cell lines .
Compound | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
3c | HL-60(TB) | 0.56 | Apoptosis induction |
3c | MALME-3M | 5.44 | Cell cycle arrest |
3a | MOLT-4 | 3.9 | Enzyme inhibition |
Antioxidant Studies
Research indicates that compounds with benzodioxane moieties demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-24-16-5-4-15(27-2)9-13(16)10-17(24)21(26)22-12-20(25)23-14-3-6-18-19(11-14)29-8-7-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
GWSWCTMORICVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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